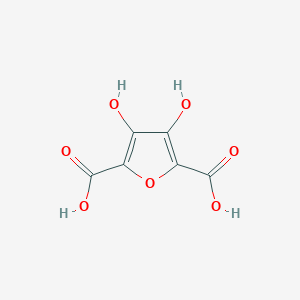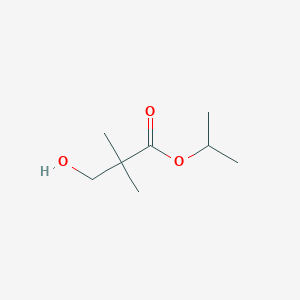
3,4-Dihydroxyfuran-2,5-dicarboxylic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 3,4-DHFDC involves several methods. One concise approach is the condensation of 1,2-carbonyl compounds (such as glyoxal trimer dihydrate, diethyl oxalate, or benzil) with dimethyl diglycolate in the presence of potassium hydroxide (KOH). Refluxing this mixture in cyclohexane for 6 to 8 hours yields 3,4-DHFDC, along with other related compounds, in good yields .
Applications De Recherche Scientifique
Synthesis and Chemical Applications
3,4-Dihydroxyfuran-2,5-dicarboxylic acid is significant in synthetic chemistry. Li Wei-jie (2006) elaborated on a concise synthesis method for 3,4-disubstitutedfuran-2,5-dicarboxylic acids, including this compound, using a mixture of 1,2-carbonyl compounds and dimethyl diglycolate with KOH, yielding up to 98.6% efficiency (Li Wei-jie, 2006). This process highlights the acid's role in synthesizing various chemical compounds.
Catalytic Synthesis from Biomass
The acid plays a crucial role in catalytic synthesis from biomass. Liu et al. (2015) reviewed the catalytic oxidation of various biomass-derived molecules, including the transformation of furfural and 5-hydroxymethylfurfural into maleic acid and this compound (Liu et al., 2015). This research indicates the acid's potential in developing sustainable chemical processes.
Enzyme-catalyzed Oxidation
In biochemistry, Dijkman, Groothuis, and Fraaije (2014) discovered an enzyme capable of oxidizing 5-hydroxymethylfurfural into this compound, indicating the enzyme's efficacy in producing the acid from bio-based sources (Dijkman et al., 2014).
Biodegradable Polymer Production
The acid is a key component in biodegradable polymer production. This application is highlighted in the study by Yuan et al. (2019), where they developed a sustainable catalytic route for synthesizing tetrahydrofuran-2,5-dicarboxylic acid (THFDCA) starting from 5-(hydroxymethyl)furfural (Yuan et al., 2019).
Pharmaceutical and Polymer Industry
In the pharmaceutical and polymer industries, Jia et al. (2019) demonstrated a dual-enzyme cascade system for synthesizing furan carboxylic acids from 5-hydroxymethylfurfural, emphasizing the potential of this compound in these sectors (Jia et al., 2019).
Propriétés
IUPAC Name |
3,4-dihydroxyfuran-2,5-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4O7/c7-1-2(8)4(6(11)12)13-3(1)5(9)10/h7-8H,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQVPMJYORBZJIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(OC(=C1O)C(=O)O)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50716260 | |
| Record name | 3,4-Dihydroxyfuran-2,5-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50716260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
20925-21-7 | |
| Record name | 3,4-Dihydroxyfuran-2,5-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50716260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[2-(Dimethylamino)ethenyl]pyridine-3-carbonitrile](/img/structure/B1505657.png)
![9-(4-Methoxyphenyl)-3-[2-(4-methoxyphenyl)ethenyl]-9H-carbazole](/img/structure/B1505658.png)









![(trans-3-(4-Amino-5-(3-(benzyloxy)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclobutyl)methanol](/img/structure/B1505696.png)

![N-[Phosphono(~13~C)methyl]glycine](/img/structure/B1505699.png)